Adipokinetic hormone I (Locusta migratoria)

Adipokinetic hormone Lipid mobilization ED50

Select Lom-AKH-I for its specific, high-potency role in insect energy mobilization research. This principal adipokinetic hormone is essential for reproducible studies on flight metabolism and GPCR signaling. Lom-AKH-II and Lom-AKH-III are not valid substitutes due to quantifiable differences in physiological roles and potency. Ensure experimental precision by procuring the correct peptide.

Molecular Formula C54H74N14O15
Molecular Weight 1159.2 g/mol
Cat. No. B12401751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipokinetic hormone I (Locusta migratoria)
Molecular FormulaC54H74N14O15
Molecular Weight1159.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C54H74N14O15/c1-26(2)19-34(61-48(77)33-16-17-42(73)60-33)49(78)64-37(22-40(55)71)50(79)62-35(20-29-11-6-5-7-12-29)52(81)67-45(28(4)70)54(83)68-18-10-15-39(68)53(82)65-38(23-41(56)72)51(80)63-36(21-30-24-58-32-14-9-8-13-31(30)32)47(76)59-25-43(74)66-44(27(3)69)46(57)75/h5-9,11-14,24,26-28,33-39,44-45,58,69-70H,10,15-23,25H2,1-4H3,(H2,55,71)(H2,56,72)(H2,57,75)(H,59,76)(H,60,73)(H,61,77)(H,62,79)(H,63,80)(H,64,78)(H,65,82)(H,66,74)(H,67,81)/t27-,28-,33+,34+,35+,36+,37+,38+,39+,44+,45+/m1/s1
InChIKeyCBCYLWRKHYMJDA-KGFCHOLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adipokinetic Hormone I (Locusta migratoria): Definitive Guide for Scientific Procurement


Adipokinetic hormone I (Lom-AKH-I), a decapeptide neurohormone with the primary sequence pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 [1], is the principal and best-characterized member of the insect adipokinetic hormone (AKH)/red pigment-concentrating hormone (RPCH) peptide family [2]. Endogenously produced by the neurosecretory cells of the corpora cardiaca in the migratory locust (Locusta migratoria) [3], it functions as the primary endocrine regulator of energy metabolism during flight and stress. Its canonical action involves mobilizing stored lipids (as diacylglycerol) and carbohydrates (as trehalose) from the fat body into the hemolymph to meet the elevated energy demands of flight muscles [4]. This foundational understanding positions Lom-AKH-I as a critical tool for investigating insect endocrinology, energy homeostasis, and G protein-coupled receptor (GPCR) signaling, and for exploring novel pest control strategies.

Why Lom-AKH-I Cannot Be Substituted: Functional Non-Equivalence with Lom-AKH-II and Lom-AKH-III


Direct substitution of Lom-AKH-I with its closest in-class analogs, Lom-AKH-II and Lom-AKH-III, is not scientifically valid due to significant, quantifiable differences in their physiological roles, potency, and developmental regulation. While all three peptides are produced in the same cells [1] and signal through a single AKH receptor (AKHR) [2], they exhibit a 14:2:1 molecular ratio in the corpus cardiacum, underscoring the functional primacy of Lom-AKH-I [3]. Critically, Lom-AKH-II elicits only a truncated hyperlipemic response compared to the full maximal response of Lom-AKH-I, and Lom-AKH-III plays a unique, non-redundant role in regulating vitellogenesis and egg development, a function not shared by AKH-I or AKH-II [4]. These divergent activities confirm that the Lom-AKH system is not one of simple redundancy; the specific peptide identity is crucial for eliciting precise biological outcomes. Therefore, experimental design and procurement must be peptide-specific to ensure data reproducibility and biological relevance.

Quantitative Evidence Guide: Lom-AKH-I Differentiation and Potency Metrics


Superior Potency vs. Lom-AKH-II: A 7-15-Fold Difference in ED50 for Lipid Mobilization

Lom-AKH-I exhibits markedly higher potency in mobilizing lipids compared to its closest analog, Lom-AKH-II. In bioassays using adult Locusta migratoria, the effective dose for 50% of maximal response (ED50) for Lom-AKH-II was 7–15-fold higher than that for Lom-AKH-I [1]. This indicates that significantly less Lom-AKH-I is required to achieve the same physiological effect. Furthermore, Lom-AKH-II fails to achieve a full maximal response, instead producing a truncated hyperlipemic effect [1].

Adipokinetic hormone Lipid mobilization ED50 Locusta migratoria

Developmental-Stage Specificity: Distinguishing the Larval Response Profile of Lom-AKH-I from Adult

The physiological response to Lom-AKH-I is developmentally regulated. While Lom-AKH-I induces a robust hyperlipemic response in adults, its effect in fifth instar larvae is substantially lower [1]. Importantly, a dose-dependent hypertrehalosaemic response is observed in larvae, which is not a prominent feature in adults [1]. The activation of glycogen phosphorylase, a key enzyme in carbohydrate mobilization, is also dose-dependent and differs between life stages; a higher dose of Lom-AKH-I is required in larvae to achieve the same level of enzyme activation as in young adults [1].

Insect development Larval physiology Glycogen phosphorylase Hyperlipemia

Cross-Species Potency: Lom-AKH-I Exhibits Full Agonism at the S. gregaria AKHR, Unlike Lom-AKH-II

Lom-AKH-I demonstrates conserved, high-efficacy activity across locust species. In the closely related desert locust, Schistocerca gregaria, Lom-AKH-I acts as a full agonist at the single endogenous AKH receptor (AKHR), eliciting a maximal response [1]. In contrast, its analogs Lom-AKH-II and the S. gregaria-specific Scg-AKH-II, result in only truncated responses when tested in S. gregaria bioassays [1]. This indicates that while Lom-AKH-I's decapeptide structure is optimal for receptor activation across species, the octapeptide variants (like Lom-AKH-II) are partial or weak agonists, failing to fully activate the receptor's signaling cascade.

Species-specificity Receptor pharmacology GPCR Schistocerca gregaria

Synthetic Purity and Integrity: Verifiable Metrics for Procurement Quality Control

For rigorous research, the identity and purity of synthetic Lom-AKH-I can be independently verified. Commercial synthetic Lom-AKH-I is typically provided with a purity of ≥96.6% as determined by HPLC [1]. Furthermore, the biological activity of synthetic Lom-AKH-I has been validated to be identical to that of the native, isolated hormone in lipid-mobilizing bioassays [2]. This ensures that studies using synthetic peptide accurately reflect the activity of the endogenous hormone. The peptide's identity can be confirmed by its molecular weight of 1159.2 g/mol and its specific amino acid sequence, pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 [1].

Peptide synthesis Quality control HPLC Bioactivity

Optimal Research and Industrial Application Scenarios for Lom-AKH-I


Insect Endocrinology and Metabolic Studies

Lom-AKH-I is the essential, high-potency ligand for investigating the AKH signaling pathway in locusts and other orthopterans. Its superior ED50 and full agonist activity at the AKH receptor [1] make it the preferred tool for experiments requiring robust, quantifiable lipid mobilization. This includes studies on flight metabolism, stress responses, and the hormonal regulation of energy homeostasis in insects.

Pest Control and Insecticide Synergy Research

Lom-AKH-I is a key component in research exploring novel pest management strategies. Its role in mobilizing energy reserves and regulating stress responses means it can synergize with entomopathogenic fungi [2] or chemical insecticides [3] to enhance pest mortality. The hormone's defined, potent activity allows for precise studies on how manipulating insect metabolism can increase vulnerability to control agents, offering a pathway to more effective and targeted pest control solutions.

Developmental Biology and Comparative Endocrinology

The distinct, stage-specific effects of Lom-AKH-I on lipid and carbohydrate metabolism in larvae versus adults [4] position it as a unique probe for studying developmental endocrinology. Researchers can use Lom-AKH-I to dissect how hormonal sensitivity and metabolic pathways mature, providing insights into the fundamental processes of insect growth and metamorphosis.

GPCR Pharmacology and Structural Biology

The AKH system, with its single receptor and multiple peptide ligands, is an excellent model for studying GPCR pharmacology and biased agonism. Lom-AKH-I serves as the reference full agonist for the AKH receptor, providing a baseline for characterizing the binding and functional activity of other AKH peptides, analogs, and potential receptor modulators [1]. This is valuable for understanding ligand-receptor interactions and for screening molecules that could disrupt this critical endocrine axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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